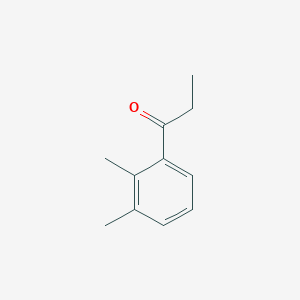

1-(2,3-Dimethylphenyl)propan-1-one

CAS No.: 35028-14-9

Cat. No.: VC2357816

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35028-14-9 |

|---|---|

| Molecular Formula | C11H14O |

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | 1-(2,3-dimethylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C11H14O/c1-4-11(12)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3 |

| Standard InChI Key | KTJWVFYKGHSIAS-UHFFFAOYSA-N |

| SMILES | CCC(=O)C1=CC=CC(=C1C)C |

| Canonical SMILES | CCC(=O)C1=CC=CC(=C1C)C |

Introduction

1-(2,3-Dimethylphenyl)propan-1-one is a synthetic organic compound belonging to the class of ketones. It is characterized by its chemical structure, which includes a phenyl ring substituted with two methyl groups at positions 2 and 3, attached to a propanone chain. This compound is used in various chemical reactions and syntheses due to its unique properties and reactivity.

Synthesis Methods

The synthesis of 1-(2,3-Dimethylphenyl)propan-1-one typically involves the reaction of 2,3-dimethylbenzene with propanoyl chloride or other suitable acylating agents in the presence of a catalyst like aluminum chloride. This Friedel-Crafts acylation reaction is a common method for synthesizing aryl ketones.

Synthesis Steps:

-

Preparation of Reactants: 2,3-Dimethylbenzene and propanoyl chloride are prepared.

-

Reaction Setup: The reaction is carried out in a suitable solvent with a catalyst.

-

Friedel-Crafts Acylation: The acyl group from propanoyl chloride is introduced onto the benzene ring.

Spectroscopic Data

Spectroscopic analysis is crucial for identifying and characterizing organic compounds. For 1-(2,3-Dimethylphenyl)propan-1-one, the following spectroscopic data can be expected:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Peaks corresponding to the aromatic protons and methyl groups can be observed. Typically, the aromatic protons appear in the range of 7.0 to 7.5 ppm, while the methyl groups appear around 2.0 to 2.5 ppm.

-

13C NMR: The carbonyl carbon appears around 200 ppm, aromatic carbons between 120 to 140 ppm, and methyl carbons around 20 ppm.

-

-

Infrared (IR) Spectroscopy: The carbonyl group is expected to show a strong absorption band around 1700 cm^-1.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume